molecular formula C8H6OS B13795519 Junipal

Junipal

Cat. No.: B13795519
M. Wt: 150.20 g/mol
InChI Key: FUWKMBKNSCUZOH-UHFFFAOYSA-N
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Description

Junipal (5-(1-propynyl)-2-formylthiophene) is a naturally occurring organic compound first isolated from the wood-rotting fungus Daedalea juniperina Murr. . Structurally, it features a thiophene ring substituted with a formyl group at position 2 and a propynyl group at position 5 (Fig. 1A). Its synthesis involves oxidative decomposition of bromopyrazolinone intermediates, yielding 2-(1-propynyl)thiophene, followed by formylation, achieving a 24% overall yield . This compound oxidizes to junipic acid (C₈H₁₀O₂S) and further to 2,5-thiophendicarboxylic acid, confirming its reactive alkyne and formyl moieties . While its bioactivity remains underexplored, its structural analogs exhibit antioxidant and antimicrobial properties, positioning this compound as a compound of interest in natural product chemistry.

Properties

Molecular Formula

C8H6OS

Molecular Weight

150.20 g/mol

IUPAC Name

5-prop-1-ynylthiophene-2-carbaldehyde

InChI

InChI=1S/C8H6OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,1H3

InChI Key

FUWKMBKNSCUZOH-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(S1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Junipal can be synthesized through the reaction of 3,4-disubstituted 4-halo-2-pyrazolin-5-ones with aqueous sodium hydroxide in the presence of potassium ferricyanide. This method yields this compound as a major product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Junipal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: Substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

Chemical Composition of Junipal

The essential oil extracted from this compound is rich in various bioactive compounds, including monoterpenes such as β-pinene and limonene, which contribute to its antioxidant properties. The chemical composition of this compound plays a crucial role in its therapeutic effects, particularly in combating oxidative stress and inflammation.

Key Components

CompoundFunction
β-pineneAntioxidant, anti-inflammatory
LimoneneAntimicrobial, flavoring agent
Germacrene-DRadical scavenging

Antioxidant Properties

This compound has demonstrated significant antioxidant activity through various mechanisms. Studies indicate that the essential oil can neutralize free radicals and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase . This property makes it a valuable candidate for food preservation and health supplements.

Anti-Diabetic Effects

Research has shown that this compound can induce hypoglycemic effects in diabetic models. For instance, oral administration of juniper berry decoction significantly lowered blood glucose levels in streptozotocin-induced diabetic rats . The mechanism is believed to involve improved peripheral glucose utilization and potential insulin-like activity.

Neuroprotective Effects

This compound's essential oil has been explored for its neuroprotective properties. Inhalation studies revealed improvements in memory deficits associated with Alzheimer's disease models, attributed to its ability to inhibit acetylcholinesterase activity and reduce oxidative damage . These findings suggest potential therapeutic applications for neurodegenerative disorders.

Natural Preservative

The antioxidant properties of this compound make it an effective natural preservative in food products. Its ability to inhibit lipid peroxidation helps extend the shelf life of meat products without the need for synthetic additives . This application aligns with current trends toward natural ingredients in food processing.

Flavoring Agent

Beyond preservation, this compound is utilized as a flavoring agent due to its aromatic profile. Its inclusion in culinary practices enhances flavor while providing health benefits associated with its bioactive compounds.

Clinical Trials on Hypoglycemic Effects

A series of clinical trials conducted on diabetic rats demonstrated the hypoglycemic effects of juniper berry extracts. Daily administration resulted in significant reductions in blood sugar levels over a 24-day period, supporting its use as a functional food ingredient .

Neuroprotective Animal Studies

In studies involving animal models of Parkinson's disease, juniper essential oil inhalation improved cognitive functions and reduced symptoms associated with neurodegeneration. These findings highlight the potential for this compound as a therapeutic agent in managing chronic neurological conditions .

Mechanism of Action

The mechanism of action of Junipal involves its interaction with specific molecular targets and pathways. It is known to disrupt cell membranes, leading to the leakage of cellular components and eventual cell death. This mechanism is particularly effective against fungal cells, making this compound a potent antifungal agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Linear Alkynyl-Sulfur/Oxygen Systems

Junipal belongs to the class of linear alkynyl compounds containing sulfur (thiophene) or oxygen (furan/tetrahydrofuran) rings. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound and Related Compounds
Compound Source Organism Core Structure Functional Groups Bioactivity (EC₅₀ or IC₅₀) Key References
This compound (206) Daedalea juniperina Thiophene + alkynyl chain Formyl, propynyl Not reported
Compound 207 Lyophyllum decastes Tetrahydrofuran + alkynyl Dihydroxy, hexyl, diimino Antioxidant (24.73 ± 6.12 μM/L)
Anisaldehyde Daedalea juniperina Benzene ring Methoxy, formyl Antimicrobial, flavorant
Key Observations:

Structural Divergence: this compound’s thiophene ring (sulfur-containing) contrasts with Compound 207’s tetrahydrofuran (oxygen-containing) system. The presence of sulfur may enhance electrophilic reactivity compared to oxygen analogs .

Bioactivity Gaps :

  • Compound 207 demonstrates potent antioxidant activity (EC₅₀ ~24.73 μM/L), while this compound’s biological roles remain unquantified. The dihydroxy groups in 207 likely contribute to its radical-scavenging capacity, a feature absent in this compound .
  • Anisaldehyde, a co-metabolite in D. juniperina, shares a formyl group with this compound but exhibits antimicrobial effects due to its methoxybenzene structure .
Reactivity Profiles:
  • Oxidation Sensitivity : this compound’s alkyne and formyl groups render it prone to oxidation, yielding junipic acid and dicarboxylic derivatives. This contrasts with Compound 207’s stable tetrahydrofuran ring .

Research Implications and Limitations

Opportunities for Further Study

  • Bioactivity Screening : this compound’s structural motifs (alkyne, thiophene) warrant evaluation for anticancer or antimicrobial activity, guided by analogs like anisaldehyde.
  • Synthetic Optimization : Improved catalytic methods could enhance this compound’s synthesis yield, leveraging its reactive sites for functionalization.

Current Limitations

  • Data Availability : Bioactivity data for this compound are absent, hindering direct comparison with Compound 207 or anisaldehyde.
  • Structural Diversity : Most analogs (e.g., lactone/epoxy-containing alkynyls) lack detailed characterization, complicating mechanistic insights .

Figures/Tables

  • Fig. 1A: this compound’s structure (thiophene + formyl/propynyl).
  • Table 1: Summary of structural and functional comparisons.

Biological Activity

Introduction

Junipal, derived from the Juniperus genus, is known for its diverse biological activities, particularly attributed to its essential oils and phytochemical constituents. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, antifungal, and insecticidal properties. The findings are supported by data tables and case studies from various research sources.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. The antioxidant capacity of this compound has been evaluated using several methods, including DPPH and FRAP assays.

Table 1: Antioxidant Activity of this compound Extracts

Sample LocationTotal Phenolic Content (mg GAE/100 mL)DPPH IC50 (mg/mL)FRAP (mg M TE/100 g)
Serbia365.910.63 ± 0.0929,500
Albania205.451.84 ± 0.102,408.70

As shown in Table 1, this compound extracts from Serbia exhibited the highest total phenolic content and antioxidant activity compared to those from Albania . The DPPH assay results indicate that lower IC50 values correspond to higher antioxidant activity.

Antimicrobial Activity

The essential oils (EOs) derived from this compound have demonstrated significant antimicrobial properties against various pathogens.

Study Findings

A study assessed the antibacterial and antifungal activities of juniper berry oils against multiple microorganisms isolated from clinical samples. The results indicated that certain juniper oils exhibited potent antimicrobial effects, particularly against antibiotic-resistant strains .

Table 2: Antimicrobial Efficacy of Juniper Oil

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans20

Table 2 summarizes the inhibition zones for various pathogens treated with juniper oil, highlighting its effectiveness against both bacterial and fungal strains .

Antifungal Activity

This compound's essential oils have also been studied for their antifungal properties against plant pathogens.

Case Study: Inhibition of Fungal Growth

Research indicated that essential oils from different Juniperus species significantly inhibited the growth of fungal pathogens such as Fusarium spp. The most substantial inhibitory effects were observed with Juniperus sibirica and Juniperus pygmaea, which achieved inhibition rates of approximately 36.6% .

Table 3: Antifungal Activity of Juniper Essential Oils

SpeciesInhibition (%) against Fusarium spp.
J. sibirica36.6
J. pygmaea34.5
J. communis15

Table 3 presents the antifungal activity percentages for various juniper species against Fusarium, demonstrating significant differences in efficacy among species .

Insecticidal Activity

Insecticidal properties of this compound have been explored as potential biopesticides.

Study Overview

Essential oils extracted from this compound were tested for their insecticidal effects on pests like Rhopalosiphum padi and Sitobion avenae. The results indicated a notable knockdown effect within 72 hours post-application, suggesting that these oils could serve as effective natural insecticides .

Table 4: Insecticidal Efficacy of Juniper Essential Oils

Pest SpeciesKnockdown Effect (%) after 72 hours
Rhopalosiphum padi78
Sitobion avenae65

Table 4 outlines the knockdown effects observed in pest species treated with juniper essential oils, indicating their potential use in integrated pest management strategies .

Q & A

Q. How should researchers validate the purity of synthesized this compound samples?

  • Methodology : Combine HPLC (High-Performance Liquid Chromatography) with a C18 column and NMR spectroscopy. Compare retention times and spectral peaks against certified reference materials. Calculate purity using the formula: Purity (%)=(Area of target peakTotal peak area)×100\text{Purity (\%)} = \left(\frac{\text{Area of target peak}}{\text{Total peak area}}\right) \times 100

    Report deviations >2% as impurities and analyze via mass spectrometry .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported catalytic efficiency across studies?

  • Methodology : Perform meta-analysis of kinetic data (e.g., kcatk_{cat}, KmK_m) from 10+ studies. Use sensitivity analysis to identify outliers and assess methodological variability (e.g., temperature, substrate concentration). Replicate conflicting experiments under standardized conditions, and apply Bland-Altman plots to quantify bias .

  • Example :

    Studykcatk_{cat} (s⁻¹)Temperature (°C)Substrate (mM)
    A4.7 ± 0.32510
    B3.1 ± 0.2305

Q. How can computational modeling optimize this compound’s synthesis pathway for higher yield?

  • Methodology : Apply density functional theory (DFT) to model reaction intermediates and transition states. Validate predictions with experimental Arrhenius plots. Use response surface methodology (RSM) to optimize parameters (e.g., temperature, catalyst loading). For example: Yield=β0+β1T+β2C+β3T2+β4TC\text{Yield} = \beta_0 + \beta_1T + \beta_2C + \beta_3T^2 + \beta_4TC

where TT = temperature, CC = catalyst concentration. Compare simulated vs. empirical yields .

Q. What interdisciplinary approaches enhance understanding of this compound’s bioactivity in neurological models?

  • Methodology : Integrate electrophysiology (patch-clamp) with metabolomics (LC-MS) to correlate ion channel modulation and metabolite shifts. Use transgenic animal models to isolate target pathways. Apply Hill equations to quantify dose-response relationships. Share raw data via repositories like Zenodo to facilitate reproducibility .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., circular dichroism + X-ray crystallography) and consult domain-specific frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Ethical Compliance : Ensure all synthetic protocols adhere to Green Chemistry principles (e.g., atom economy, waste reduction) .

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